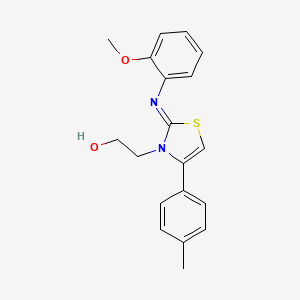![molecular formula C14H14ClF3N6O5S B2674692 1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea CAS No. 2085690-35-1](/img/structure/B2674692.png)
1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives includes three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives include the exchange of chlorine and fluorine atoms and the assembly of pyridine from a trifluoromethyl-containing building block .Scientific Research Applications
Environmental Degradation
Imazosulfuron, closely related to the queried compound, is studied for its degradation in soil under various conditions. It is applied as a post-emergence sulfonylurea herbicide, highly effective at low application levels for controlling broad-leaf weeds and sedges in paddy rice and turf. Its degradation, which involves chemical cleavage and microbial action, highlights the compound's environmental fate and potential for eco-friendly pest management practices (Morrica et al., 2001).
Crystal Structure Analysis
The crystal structure of azimsulfuron, a molecule with similarities to the target compound, reveals intricate hydrogen bonding and three-dimensional architecture. This analysis is crucial for understanding the physical and chemical properties of such herbicides, influencing their behavior in environmental and biological systems (Jeon et al., 2015).
Antibacterial Applications
Research into novel heterocyclic compounds containing a sulfonamido moiety, akin to the target molecule, demonstrates potential antibacterial applications. Such compounds could offer new pathways for developing antibacterial agents, showcasing the versatility of sulfonamido-containing heterocycles in medicinal chemistry (Azab et al., 2013).
Supramolecular Chemistry
The strong dimerization of ureidopyrimidones via quadruple hydrogen bonding, observed in molecules related to the target compound, underlines the significance of these interactions in supramolecular assemblies. This property can be exploited in designing novel materials and nanostructures, pushing the boundaries of materials science and nanotechnology (Beijer et al., 1998).
Green Chemistry in Herbicide Production
Sulfonyl ureas, including compounds similar to the target molecule, are recognized for their role in advancing global crop protection technology. Their synthesis and application align with green chemistry principles, offering sustainable solutions for weed control with minimal environmental impact. This aligns with a shift towards post-emergence weed control and integrated pest management, highlighting the environmental benefits of sulfonyl urea herbicides (Gilbile et al., 2017).
Future Directions
With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production. Therefore, the demand for TFMP derivatives has been increasing steadily . The future directions of this compound could be in the development of more effective agrochemical and pharmaceutical compounds.
properties
IUPAC Name |
1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfamoyl]-3-(4,6-dimethoxypyrimidin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClF3N6O5S/c1-28-10-4-11(29-2)22-12(21-10)23-13(25)24-30(26,27)20-6-9-8(15)3-7(5-19-9)14(16,17)18/h3-5,20H,6H2,1-2H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUZLWWRFXOHFEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)NC(=O)NS(=O)(=O)NCC2=C(C=C(C=N2)C(F)(F)F)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClF3N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfamoyl)-3-(4,6-dimethoxypyrimidin-2-yl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2674609.png)


![8-oxo-N-(m-tolyl)-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxamide](/img/structure/B2674615.png)
![ethyl {[1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]amino}(oxo)acetate](/img/structure/B2674616.png)




![2-Ethyl-5-(furan-2-yl(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2674625.png)
![4-Chloro-2-(1,3-dihydro-2h-benzo[d]imidazol-2-ylidene)-3-oxo-4-phenylbutanenitrile](/img/structure/B2674626.png)

![N-[(3-Ethyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2674630.png)
